6,7-Dimethoxy-1,2,2-trimethyl-1,2,3,4-tetrahydroisoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions, and a trimethyl substitution at the 1, 2, and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with acetone under acidic conditions to form the intermediate, followed by cyclization and methylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have different biological and chemical properties .
Scientific Research Applications
6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium
- 2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
Uniqueness
What sets 6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM apart is its specific substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H22NO2+ |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,2-trimethyl-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C14H22NO2/c1-10-12-9-14(17-5)13(16-4)8-11(12)6-7-15(10,2)3/h8-10H,6-7H2,1-5H3/q+1 |
InChI Key |
FCEQHORQQAMDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC[N+]1(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.